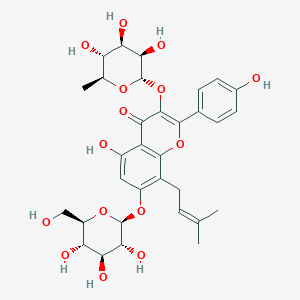

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,5-Dimethylpiperazine” and “benzyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate” are chemical compounds . They are used for research and development and are not intended for use as drugs, household, or other uses .

Physical And Chemical Properties Analysis

“2,5-Dimethylpiperazine” has a molecular weight of 114.189, a density of 0.8±0.1 g/cm3, a boiling point of 165.9±8.0 °C at 760 mmHg, and a melting point of 115-118 °C (lit.) . It appears as a white to dark yellow crystalline powder or crystal .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Intermediates

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate serves as an intermediate in the synthesis of complex molecules, illustrating its importance in organic synthesis. A notable application is its involvement in the stereoselective synthesis of piperidine derivatives, which are valuable in the development of pharmaceuticals and other biologically active compounds. For instance, an efficient stereoselective synthesis route has been described for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple cyclohexene carboxylic acid. This process demonstrates the compound's role in facilitating the synthesis of factor Xa inhibitors, showcasing its utility in the pharmaceutical industry (Wang et al., 2017).

Crystallization and Supramolecular Architecture

The compound's derivatives are also employed in the study of crystallization processes and the development of supramolecular architectures. For example, research on cocrystallization involving N-donor type compounds with 5-sulfosalicylic acid highlighted the effect of hydrogen-bonding in forming supramolecular structures. This work contributes to our understanding of crystal engineering and host-guest chemistry, providing insights into the molecular basis of crystallization and the potential for designing new materials (Wang et al., 2011).

Development of Non-peptide Mimetics

Another intriguing application involves the exploration of new proline-like moieties for the development of constrained non-peptide mimetics. This area of research is crucial for drug design, as it offers alternatives to peptide-based therapeutics by creating stable, non-peptide frameworks that mimic the biological activity of peptides. A study reported the preparation of a compound containing an original proline-like moiety through Yamaguchi lactonization, which was observed to rearrange under acid conditions. This research opens new avenues for developing bioactive compounds that can serve as valuable templates for medicinal chemistry (Sheng et al., 2015).

Chiral Compound Synthesis

Moreover, the synthesis of chiral cyclic amino acid esters, such as (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, highlights the compound's role in creating chiral centers without the need for chiral catalysts or enzymes. This aspect is particularly relevant in asymmetric synthesis, where the creation of chiral molecules is crucial for the development of enantiomerically pure pharmaceuticals. The methodology for producing these chiral compounds without chiral column chromatography underlines the versatility and efficiency of using such intermediates in synthetic organic chemistry (Moriguchi et al., 2014).

Safety And Hazards

“2,5-Dimethylpiperazine” is classified as a flammable solid (category 1), acute toxicity, oral (category 5), and acute toxicity, dermal (category 3) . It is advised to keep away from heat sources, sparks, open flames, and hot surfaces. It should be stored in a cool place and the container should be kept tightly closed, stored in a dry and ventilated place .

Eigenschaften

IUPAC Name |

tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCVLUQTJRRAA-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647949 |

Source

|

| Record name | tert-Butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | |

CAS RN |

1238951-37-5 |

Source

|

| Record name | tert-Butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)